Sodium 5-methoxyoxazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-methoxyoxazole-2-carboxylate is a chemical compound with the molecular formula C5H5NO4Na. It is a sodium salt derivative of 5-methoxyoxazole-2-carboxylic acid. This compound is known for its unique structure, which includes an oxazole ring substituted with a methoxy group and a carboxylate group. It is primarily used in industrial applications as a catalyst, additive, or intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methoxyoxazole-2-carboxylate typically involves the reaction of 5-methoxyoxazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by sodium hydroxide to form the sodium salt. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Solvent: Water or aqueous ethanol
Reaction Time: 1-2 hours
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of 5-methoxyoxazole-2-carboxylic acid and sodium hydroxide into a reactor, where the reaction takes place under controlled conditions. The product is then isolated by crystallization or precipitation, followed by filtration and drying .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-methoxyoxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylate group can be reduced to an aldehyde or alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2).
Major Products:
Oxidation: 5-hydroxyoxazole-2-carboxylate
Reduction: 5-methoxyoxazole-2-carboxaldehyde or 5-methoxyoxazole-2-methanol
Substitution: 5-chlorooxazole-2-carboxylate or 5-aminooxazole-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Sodium 5-methoxyoxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized as an additive in the production of polymers and as a stabilizer in various chemical processes .
Wirkmechanismus
The mechanism of action of sodium 5-methoxyoxazole-2-carboxylate is primarily based on its ability to interact with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the activity of enzymes and receptors. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The carboxylate group can form ionic bonds with positively charged amino acid residues in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Sodium 5-methoxyoxazole-2-carboxylate can be compared with other similar compounds such as:
Sodium 5-hydroxyoxazole-2-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Sodium 5-chlorooxazole-2-carboxylate: Contains a chlorine atom instead of a methoxy group.
Sodium 5-aminooxazole-2-carboxylate: Features an amino group in place of the methoxy group.
Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its analogs. This makes it a valuable compound in various chemical and biological applications .
Eigenschaften
Molekularformel |
C5H4NNaO4 |
---|---|
Molekulargewicht |
165.08 g/mol |
IUPAC-Name |
sodium;5-methoxy-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C5H5NO4.Na/c1-9-3-2-6-4(10-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
OTMYBYMWRURXKF-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CN=C(O1)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.